N-Acetylthiourea: A Comprehensive Technical Guide to its Synthesis and Properties
N-Acetylthiourea: A Comprehensive Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetylthiourea, a versatile building block in medicinal chemistry and drug development. The document details its synthesis, physicochemical properties, and potential applications, with a focus on experimental protocols and data presentation for easy reference by researchers and scientists.
Introduction
N-Acetylthiourea and its derivatives are a prominent class of compounds in the field of drug discovery, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The N-acetylthiourea scaffold serves as a versatile synthon for creating diverse chemical libraries for screening.[1] Its biological activity is often attributed to the ability of the acylthiourea moiety to coordinate with metal ions in the active sites of metalloenzymes.[1] This guide outlines a straightforward and efficient synthesis method, provides key physicochemical and spectroscopic data, and discusses its relevance in therapeutic development.
Synthesis of N-Acetylthiourea
The synthesis of N-Acetylthiourea is typically achieved through a two-step, one-pot reaction.[1] This process involves the initial formation of a reactive acetyl isothiocyanate intermediate, which subsequently undergoes a nucleophilic attack by an amine.[1][2]
Experimental Protocol
Materials and Equipment:
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)[2]
-
Acetyl chloride (CH₃COCl)[2]
-
Anhydrous acetone[1]
-
Concentrated ammonium hydroxide (NH₄OH)[1]
-
500 mL three-necked round-bottom flask[1]
-
Mechanical stirrer[1]
-
Reflux condenser[1]
-
Dropping funnel[1]
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
Step 1: Formation of Acetyl Isothiocyanate [1]
-
In a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add ammonium thiocyanate (1.0 equivalent) to anhydrous acetone.
-
Stir the suspension to ensure it is well-mixed.
-
From the dropping funnel, add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension over 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour to ensure the complete formation of acetyl isothiocyanate.
Step 2: Synthesis of N-Acetylthiourea [1]
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated ammonium hydroxide (2.0 equivalents) to the reaction mixture with continuous stirring, controlling the addition to manage any heat evolution.
-
Continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
To remove excess ammonia, heat the solution on a water bath for approximately 30 minutes.
-
Pour the resulting solution into a beaker containing an ice-water mixture to precipitate the crude N-Acetylthiourea.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel and wash the solid with three portions of ice-cold water.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, the crude product can be recrystallized from hot water or ethanol.
Expected Yield: 74-81%[1]
Experimental Workflow
Workflow for the two-step synthesis of N-Acetylthiourea.
Physicochemical Properties
A summary of the key physicochemical properties of N-Acetylthiourea is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃H₆N₂OS[3][4] |
| Molecular Weight | 118.16 g/mol [3][4] |
| Appearance | White crystalline powder[3] |
| Melting Point | 165-169 °C[3][4] |
| Solubility | Slightly soluble in cold water, soluble in hot water[3][4] |
| pKa | 11.24 ± 0.70 (Predicted)[3] |
| Density | 1.275 g/cm³[3] |
| LogP | -0.1[5] |
| Storage Temperature | Store below +30°C[3][4] |
Spectroscopic Data
Characterization of the synthesized N-Acetylthiourea is crucial for confirming its identity and purity. Key spectroscopic data are summarized below.
| Technique | Key Data |
| ¹H NMR | Spectral data is available in various databases.[1][6][7] |
| ¹³C NMR | Spectral data is available in various databases.[1][6][7] |
| FTIR (cm⁻¹) | Characteristic peaks for N-H, C=O, and C=S stretching are observed.[1] |
| Mass Spec | Exact Mass: 118.02008399[3][5] |
Applications in Drug Development
N-Acetylthiourea and its derivatives are of significant interest to drug development professionals due to their wide array of biological activities.[1] The core structure can be readily modified, allowing for the generation of large libraries of compounds for screening.[1] A key mechanism of action for many N-acylthiourea derivatives is enzyme inhibition.[1]
Conceptual Signaling Pathway Inhibition
The thiourea scaffold is a versatile pharmacophore that can be tailored to interact with various biological targets. For instance, N-acylthiourea derivatives have been investigated as inhibitors of enzymes in critical signaling pathways.
Conceptual inhibition of a signaling pathway by an N-acylthiourea derivative.
The ability of the acylthiourea moiety to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions, contributes to its binding affinity for various enzymatic targets.[8] This makes the N-acetylthiourea scaffold a promising starting point for the development of novel therapeutics for a variety of diseases.[1]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, properties, and potential applications of N-Acetylthiourea. The detailed experimental protocol and tabulated data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development. The straightforward synthesis and versatile nature of the N-acetylthiourea scaffold make it an attractive platform for the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. N-ACETYLTHIOUREA | 591-08-2 [chemicalbook.com]
- 5. Acetylthiourea | C3H6N2OS | CID 2723593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-ACETYLTHIOUREA(591-08-2) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
